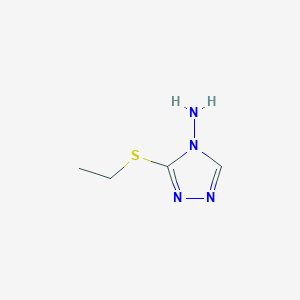![molecular formula C7H7N3O B2525949 (7H-ピロロ[2,3-d]ピリミジン-6-イル)メタノール CAS No. 1638763-70-8](/img/structure/B2525949.png)
(7H-ピロロ[2,3-d]ピリミジン-6-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a methanol group attached at the 6-position
科学的研究の応用
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been found to inhibit janus kinase 3 (jak3) and have some inhibitory activity on jak-1 . These kinases are involved in intracellular signal transduction and regulation of gene expression and protein turnover .
Mode of Action
Similar compounds have been found to block downstream stat signaling, resulting in potent inhibition of inflammatory cytokines . This results in immunosuppressive and anti-inflammatory activity .
Biochemical Pathways
Similar compounds have been found to inhibit the jak-stat signaling pathway , which plays a crucial role in immune response regulation.
Pharmacokinetics
Similar compounds have been found to exhibit good drug-likeness during lead optimization, with a clogp value less than 4 and molecular weight less than 400 .
Result of Action
Similar compounds have been found to exhibit potent inhibition of inflammatory cytokines, resulting in immunosuppressive and anti-inflammatory activity .
Action Environment
Similar compounds have been found to be stable under inert gas (nitrogen or argon) at 2-8°c .
生化学分析
Biochemical Properties
The exact biochemical properties of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol are not well-documented in the literature. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which play a central role in cellular signaling .
Cellular Effects
Pyrimidine derivatives have been associated with a variety of cellular responses, including cell growth, differentiation, survival, apoptosis, mitogenesis, and cell cycle control .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, including those related to nucleotide and amino acid biosynthesis .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in various subcellular compartments depending on their specific properties and functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrrolo[2,3-d]pyrimidine core can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .
類似化合物との比較
Similar Compounds
Some compounds similar to (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol include:
Ribociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
What sets (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol apart from these similar compounds is its specific functional group at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can lead to different therapeutic or industrial applications .
特性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFKDCGUSDBNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)


![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2525877.png)

![1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2525880.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)


